molecular formula C21H21NO4S B13303072 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid

Cat. No.: B13303072
M. Wt: 383.5 g/mol
InChI Key: YNGZBKCZJXRVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the thiolan-3-yl group: The thiolan-3-yl group is introduced through a series of reactions involving thiol-containing reagents.

    Coupling reaction: The protected amine and thiolan-3-yl groups are coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiolan-3-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include piperidine and hydrazine.

    Substitution: Common nucleophiles include alkyl halides and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free amine.

    Substitution: Substituted thiolan derivatives.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in the context of peptide-based drug design.

    Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid involves its ability to act as a protecting group for amines in peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. The thiolan-3-yl group can participate in various chemical reactions, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid is unique due to the presence of the thiolan-3-yl group, which imparts distinct chemical reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(thiolan-3-yl)acetic acid

InChI

InChI=1S/C21H21NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)

InChI Key

YNGZBKCZJXRVPQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.